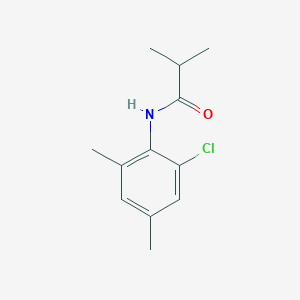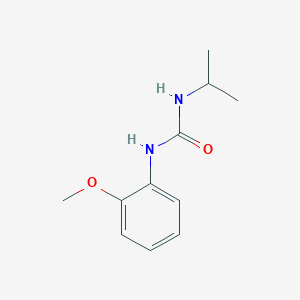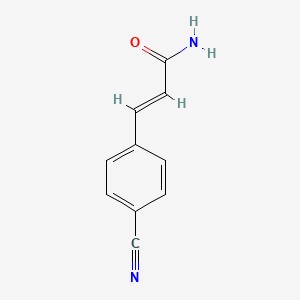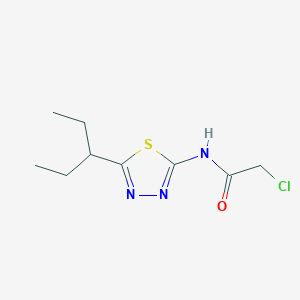
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide, also known as Clenbuterol, is a beta-2 adrenergic receptor agonist that is commonly used in the field of scientific research. It is a sympathomimetic drug that is structurally similar to epinephrine and salbutamol. Clenbuterol has been extensively studied for its potential use in treating respiratory disorders such as asthma, as well as its ability to enhance athletic performance.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide acts as a beta-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the body. This activation leads to a number of physiological effects, including increased heart rate, increased metabolism, and dilation of the bronchial tubes. These effects make N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide useful in treating respiratory disorders and enhancing athletic performance.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has a number of biochemical and physiological effects on the body. It has been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to an increase in muscle mass. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has been shown to increase metabolic rate and reduce body fat, making it useful in weight loss and bodybuilding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has a number of advantages and limitations for use in lab experiments. One advantage is its ability to enhance athletic performance, making it useful in studying the effects of exercise on the body. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide's ability to increase muscle mass and reduce body fat makes it useful in studying the effects of nutrition and metabolism on the body. However, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide's potential for abuse as a performance-enhancing drug and its potential side effects make it important to use caution when using it in lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide. One area of interest is its potential use in treating respiratory disorders such as asthma. Additionally, further research is needed to fully understand the mechanisms by which N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide enhances athletic performance and its potential side effects. Finally, there is a need for more research on the long-term effects of N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide use in humans.
Métodos De Síntesis
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide can be synthesized through a number of methods, including chemical synthesis and microbial fermentation. One common method involves the reaction of 4-amino-3,5-dichloroacetophenone with 2-bromo-2-methylpropionic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has been extensively studied for its potential use in treating respiratory disorders such as asthma. It has been shown to improve lung function and reduce airway inflammation in animal models. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide has been studied for its potential use in enhancing athletic performance. It has been shown to increase muscle mass and reduce body fat in animal models, leading to its use as a performance-enhancing drug in some sports.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-7(2)12(15)14-11-9(4)5-8(3)6-10(11)13/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOOVITHIYETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B7458777.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)
![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)


